molecular formula C9H11F3N2O2 B13336026 4-Hydroxy-1-(3,3,3-trifluoropropanoyl)piperidine-4-carbonitrile

4-Hydroxy-1-(3,3,3-trifluoropropanoyl)piperidine-4-carbonitrile

Cat. No.: B13336026
M. Wt: 236.19 g/mol
InChI Key: PURJOFRDRIADCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-1-(3,3,3-trifluoropropanoyl)piperidine-4-carbonitrile is a chemical compound with the molecular formula C9H11F3N2O2 It is a piperidine derivative that features a trifluoropropanoyl group and a carbonitrile group

Preparation Methods

The synthesis of 4-Hydroxy-1-(3,3,3-trifluoropropanoyl)piperidine-4-carbonitrile typically involves the reaction of piperidine derivatives with trifluoropropanoyl chloride and subsequent introduction of the carbonitrile group. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperature and pressure settings .

Chemical Reactions Analysis

4-Hydroxy-1-(3,3,3-trifluoropropanoyl)piperidine-4-carbonitrile can undergo various chemical reactions, including:

Scientific Research Applications

4-Hydroxy-1-(3,3,3-trifluoropropanoyl)piperidine-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-(3,3,3-trifluoropropanoyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropanoyl group can enhance the compound’s binding affinity to these targets, while the carbonitrile group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins and pathways involved .

Properties

Molecular Formula

C9H11F3N2O2

Molecular Weight

236.19 g/mol

IUPAC Name

4-hydroxy-1-(3,3,3-trifluoropropanoyl)piperidine-4-carbonitrile

InChI

InChI=1S/C9H11F3N2O2/c10-9(11,12)5-7(15)14-3-1-8(16,6-13)2-4-14/h16H,1-5H2

InChI Key

PURJOFRDRIADCJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C#N)O)C(=O)CC(F)(F)F

Origin of Product

United States

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